Phe-Tyr dipeptide synthesis methods
Phe-Tyr dipeptide synthesis methods
An In-depth Technical Guide to the Synthesis of Phe-Tyr Dipeptide
This guide provides a comprehensive overview of the primary methods for synthesizing the dipeptide Phenylalanine-Tyrosine (Phe-Tyr). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the available synthetic strategies. The document covers solution-phase, solid-phase, and enzymatic synthesis methods, offering detailed experimental protocols, quantitative data for comparison, and workflow visualizations.
The dipeptide Phe-Tyr, formed from the amino acids L-phenylalanine and L-tyrosine, is a molecule of significant interest in biochemical and pharmaceutical research. Aromatic amino acids like phenylalanine and tyrosine are fundamental components for the self-assembly of short peptides.[1] Phe-Tyr itself has been investigated for its potential role in various biological processes and serves as a simple model system for studying peptide synthesis.
Core Synthesis Methodologies
The synthesis of Phe-Tyr can be accomplished through three main approaches: solution-phase peptide synthesis (SPPS), solid-phase peptide synthesis (SPPS), and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of scale, purity, and operational complexity.
Solution-Phase Peptide Synthesis (SPPS)
Also known as liquid-phase peptide synthesis (LPPS), this classical method involves the sequential coupling of amino acids in a homogeneous solution.[2] It is particularly advantageous for large-scale production and for sequences that may be problematic for solid-phase methods.[2][3] The core principle involves the protection of reactive groups, activation of the carboxyl group, coupling to form the peptide bond, and subsequent deprotection.[2]
Key steps in solution-phase synthesis:
-
Protection: The N-terminal amino group of one amino acid and the C-terminal carboxyl group of the other are masked with protecting groups to prevent undesired reactions.[2][3]
-
Coupling: The unprotected carboxyl group of the N-protected amino acid is activated by a coupling reagent and then reacts with the unprotected amino group of the C-protected amino acid.[2]
-
Deprotection: The protecting groups are removed from the newly formed dipeptide.[2]
Experimental Protocol: Solution-Phase Synthesis of Boc-Phe-Tyr-OMe
This protocol describes the synthesis of a protected Phe-Tyr dipeptide using the tert-butyloxycarbonyl (Boc) protecting group for the N-terminus of Phenylalanine and a methyl ester for the C-terminus of Tyrosine.
Materials:
-
Boc-L-Phe-OH
-
H-L-Tyr-OMe·HCl (L-Tyrosine methyl ester hydrochloride)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (B1210297) (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Tyrosine Methyl Ester Free Base:
-
Dissolve H-L-Tyr-OMe·HCl (1.1 eq) in DCM.
-
Add DIPEA (1.1 eq) and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly.[4]
-
-
Peptide Coupling:
-
In a separate flask, dissolve Boc-L-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add EDC (1.2 eq) and stir the mixture.[5]
-
Add the prepared solution of H-L-Tyr-OMe to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[2]
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield Boc-Phe-Tyr-OMe.[4]
-
-
Deprotection (to obtain Phe-Tyr):
-
Dissolve the purified Boc-Phe-Tyr-OMe in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.[6]
-
Stir at room temperature for 30-60 minutes.
-
Remove the solvent and excess TFA under reduced pressure.
-
The methyl ester can be removed by saponification with a base like NaOH in methanol.
-
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a widely used method where the peptide is assembled on an insoluble polymer support (resin).[7] This technique simplifies the purification process as reagents and byproducts are removed by filtration and washing.[8] The most common strategies are Fmoc/tBu and Boc/Bzl.
General SPPS Cycle:
-
Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).
-
Washing: Removal of excess deprotection reagent and byproducts.
-
Coupling: Addition of the next Nα-protected amino acid, which has been activated by a coupling reagent.
-
Washing: Removal of excess amino acid and coupling reagents.
This cycle is repeated until the desired sequence is assembled, followed by cleavage from the resin and removal of permanent side-chain protecting groups.[8]
Experimental Protocol: Fmoc-Based SPPS of Phe-Tyr
This protocol outlines the manual synthesis of Phe-Tyr on a Wang resin, which will yield a C-terminal carboxylic acid.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin
-
Fmoc-L-Phe-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)
-
DMF, peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Place the Fmoc-Tyr(tBu)-Wang resin in a reaction vessel.
-
Add DMF and allow the resin to swell for 30-60 minutes.[9] Drain the DMF.
-
-
Fmoc Deprotection:
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-Phe-OH (3 eq relative to resin loading), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.[9]
-
Allow the mixture to pre-activate for 2-5 minutes.[9]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[9]
-
Wash the resin with DMF (5-7 times).[9]
-
-
Final Fmoc Deprotection:
-
Repeat step 2 to remove the Fmoc group from the N-terminal Phenylalanine.
-
-
Cleavage and Deprotection:
-
Wash the deprotected peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin in a fume hood.
-
Stir for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold diethyl ether.
-
Dry the crude Phe-Tyr peptide.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Enzymatic Synthesis
Enzymatic peptide synthesis offers several advantages, including mild reaction conditions and high stereospecificity, which eliminates the risk of racemization.[10][11] Proteases such as chymotrypsin (B1334515) can be used to catalyze the formation of peptide bonds, particularly involving aromatic amino acids like Phe and Tyr.[10][12]
Experimental Protocol: α-Chymotrypsin-Catalyzed Synthesis of Phe-Tyr
This protocol is a representative example for the enzymatic synthesis of Phe-Tyr.
Materials:
-
N-Acetyl-L-phenylalanine ethyl ester (Ac-Phe-OEt) (acyl donor)
-
L-Tyrosine amide (H-Tyr-NH₂) (nucleophile)
-
α-Chymotrypsin
-
Biphasic solvent system (e.g., ethyl acetate and aqueous buffer)
-
pH meter and base (e.g., NaOH) for pH control
Procedure:
-
Reaction Setup:
-
Dissolve H-Tyr-NH₂ in an aqueous buffer and adjust the pH to the optimal range for the enzyme (typically pH 8-9 for chymotrypsin-catalyzed synthesis).
-
Dissolve Ac-Phe-OEt in an organic solvent like ethyl acetate.
-
Combine the aqueous and organic phases to create a biphasic system.
-
-
Enzymatic Reaction:
-
Add α-chymotrypsin to the reaction mixture.
-
Stir the reaction at a controlled temperature (e.g., 35-40°C).
-
Monitor the pH and maintain it at the optimal level by adding a base as the reaction proceeds.
-
-
Reaction Monitoring and Work-up:
-
Monitor the formation of the dipeptide (Ac-Phe-Tyr-NH₂) using HPLC.
-
Once the reaction reaches completion (or equilibrium), stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or changing the pH drastically).
-
Separate the organic and aqueous phases.
-
Extract the product from the appropriate phase.
-
-
Purification and Deprotection:
-
Purify the protected dipeptide by chromatography.
-
The N-acetyl and C-terminal amide groups can be removed by enzymatic or chemical hydrolysis if the unprotected dipeptide is desired.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the different synthesis methods. It is important to note that yields and purity can vary significantly based on the specific reaction conditions, scale, and purification methods employed.
| Synthesis Method | Protecting Group Strategy | Coupling Reagent | Typical Crude Yield | Typical Purity (after purification) | Key References |
| Solution-Phase | Boc/Methyl Ester | DCC/HOBt | 60-80% | >98% | [2][4] |
| Solution-Phase | Fmoc/tBu Ester | HATU/DIPEA | 70-90% | >98% | [2] |
| Solid-Phase | Fmoc/tBu | HBTU/DIPEA | 70-90% | >95% | [9] |
| Solid-Phase | Boc/Bzl | DCC/HOBt | ~65% | >98% | |
| Enzymatic | N-Acetyl/Amide | α-Chymotrypsin | up to 95% | High | [10] |
Visualization of Workflows
Solution-Phase Synthesis Workflow
Caption: General workflow for the solution-phase synthesis of Phe-Tyr.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: Workflow for the Fmoc-based solid-phase synthesis of Phe-Tyr.
Enzymatic Synthesis Workflow
Caption: General workflow for the enzymatic synthesis of Phe-Tyr.
Conclusion
The synthesis of the Phe-Tyr dipeptide can be effectively achieved through solution-phase, solid-phase, and enzymatic methods. The choice of method depends on the desired scale, purity requirements, and available resources. Solution-phase synthesis is well-suited for large-scale production, while solid-phase synthesis offers convenience and speed for research-scale quantities. Enzymatic synthesis provides a green and stereospecific alternative, avoiding the need for extensive protecting group chemistry. This guide provides the foundational knowledge and practical protocols for professionals to select and implement the most appropriate strategy for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 9. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qyaobio.com [qyaobio.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
